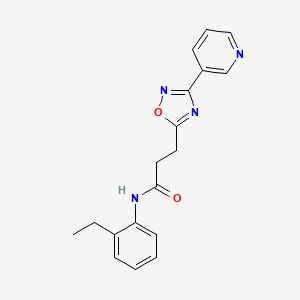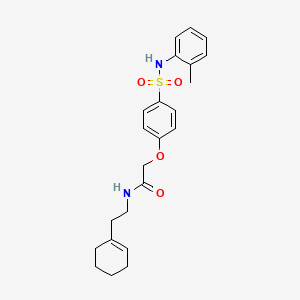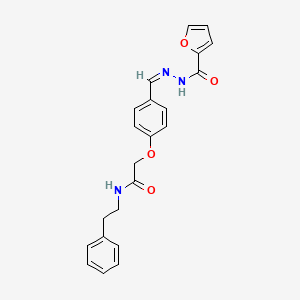
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide, also known as HMN-214, is a novel small molecule that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for cell division and are a target for many chemotherapy drugs. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has also been shown to induce autophagy, which is a process by which cells break down and recycle damaged or excess cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide. One area of interest is the development of combination therapies that include N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide along with other chemotherapy drugs or targeted therapies. Another potential direction is the investigation of the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in combination with immunotherapy, which is an emerging area of cancer treatment. Finally, further preclinical studies are needed to determine the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in humans, and clinical trials will be necessary to evaluate its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves a multistep process that starts with the reaction of 2-hydroxy-7-methylquinoline with 3-chloropropionyl chloride to form the intermediate compound 2-(3-chloropropionyl)-7-methylquinoline. This intermediate is then reacted with o-toluidine to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(13-17)26(30)28(24-10-5-4-8-19(24)3)16-22-15-20-12-11-18(2)14-23(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYPLYITNODPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-3-methyl-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)